4,5-Difluoro-2-(trifluoromethyl)benzamide is an organic compound characterized by the incorporation of both fluorine and trifluoromethyl groups into its structure. Its molecular formula is . The presence of these fluorinated groups significantly enhances the compound's chemical properties, making it valuable in various scientific and industrial applications. This compound is classified as a fluorinated benzamide, which contributes to its unique stability and reactivity profile.
The synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide typically involves several key methods:
The synthetic routes generally require strong bases and controlled temperatures to facilitate the selective introduction of fluorine atoms. The reaction conditions must be carefully monitored to optimize product yield and minimize by-products.
The molecular structure of 4,5-Difluoro-2-(trifluoromethyl)benzamide can be described as follows:
This structure imparts unique electronic properties due to the presence of multiple electronegative fluorine atoms, enhancing its stability against metabolic degradation.
4,5-Difluoro-2-(trifluoromethyl)benzamide participates in various chemical reactions:
The efficiency of these reactions depends on various factors including temperature, solvent choice, and reaction time. Each reaction pathway offers potential for synthesizing a range of derivatives with varied biological activities.
The mechanism of action for 4,5-Difluoro-2-(trifluoromethyl)benzamide involves its interaction with biological targets:
The physical and chemical properties of 4,5-Difluoro-2-(trifluoromethyl)benzamide are critical for its application:
The compound's stability is attributed to the strong C-F bonds formed by the fluorinated groups, which also contribute to its unique reactivity profile.
4,5-Difluoro-2-(trifluoromethyl)benzamide has a wide range of applications:
The strategic incorporation of trifluoromethyl (-CF₃) groups into pharmacophores has revolutionized drug design since the 1950s. This transformation began with fludrocortisone (1953), the first FDA-approved -CF₃-containing drug, which demonstrated enhanced glucocorticoid activity due to fluorine’s electronegativity and metabolic stability [4]. By the 2000s, -CF₃ groups became ubiquitous in pharmaceuticals, with ~25% of FDA-approved small molecules now containing fluorine. Notable examples include:
The synthetic evolution of -CF₃ drugs accelerated with advances in trifluoromethylation reagents (e.g., trifluoromethylsilane, CF₃SO₂Na) [4]. These methods enabled precise installation of -CF₃ into aromatic and aliphatic systems, as seen in sonidegib (Hedgehog pathway inhibitor) and belzutifan (2021 HIF-2α inhibitor) [1] [4].
Table 1: Key FDA-Approved -CF₃ Pharmaceuticals (2000–2023)
Drug (Year) | Therapeutic Area | Role of -CF₃ Group |
---|---|---|
Fludrocortisone (1953) | Adrenal insufficiency | Enhances receptor binding affinity |
Ubrogepant (2019) | Migraine | Improves metabolic stability & lipophilicity |
Alpelisib (2019) | Breast cancer | Boosts PI3K target selectivity |
Belzutifan (2021) | Renal cell carcinoma | Increases half-life & bioavailability |
Polyfluorinated aromatic systems, particularly benzamides, exploit synergistic effects from multiple fluorine atoms to optimize drug-receptor interactions. The 4,5-difluoro-2-(trifluoromethyl)benzamide scaffold exemplifies this strategy, combining:
In CRBN-binding degraders (e.g., PROTACs), fluorinated benzamides exhibit 2- to 3-fold higher affinity than non-fluorinated analogs due to halogen bonding with tryptophan residues in the tri-tryptophan pocket [6]. This "polar hydrophobicity" balances solubility and cell permeability, as quantified by chromatographic hydrophobicity index (CHI) values:
Table 2: Impact of Fluorination on Benzamide Ligand Properties
Benzamide Derivative | CRBN IC₅₀ (μM) | log D₇.₄ | CHIᴵᴬᴹ | Plasma Protein Binding (%) |
---|---|---|---|---|
R1=R2=R3=R4=H | 127 ± 40 | -0.3 | 6.3 | 10 |
R1=R2=R3=F, R4=H | 65 ± 26 | 0.9 | 16.7 | 17 |
R2=NH₂, R1=R3=R4=H | 107 ± 45 | -1.2 | -1.1 | 4 |
R2=NH₂, R1=F, R3=R4=H | 93 ± 19 | -1.2 | 0.7 | 4 |
The bioactivity of fluorinated benzamides is exquisitely sensitive to fluorine atom placement. Ortho-fluorination (adjacent to the amide group) induces conformational rigidity via intramolecular hydrogen bonding (C–F⋯H–N), locking the amide in planar orientations critical for target engagement [6]. For 4,5-difluoro-2-(trifluoromethyl)benzamide (CAS: 261944-97-2), key structural features include:
Positional fluorination also mitigates metabolic oxidation. For instance, replacing -H with -F at benzamide ortho-positions reduces cytochrome P450-mediated dealkylation by >50% [4]. This is exemplified in RORγt inverse agonists, where 4,5-difluoro-2-(trifluoromethyl)benzamide derivatives showed 10-fold higher microsomal stability than non-fluorinated analogs [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1